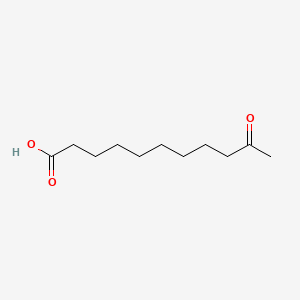

10-Oxoundecanoic acid

Description

Properties

IUPAC Name |

10-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHMENMPHVRROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217917 | |

| Record name | Undecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-00-6 | |

| Record name | Undecanoic acid, 10-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 10-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

10-Oxoundecanoic acid basic properties

An In-Depth Technical Guide to 10-Oxoundecanoic Acid: Properties, Applications, and Experimental Insights

Introduction and Scope

10-Oxoundecanoic acid is a bifunctional medium-chain fatty acid characterized by a terminal carboxylic acid and a ketone group at the C-10 position. While traditionally utilized as an intermediate in organic synthesis, recent investigations have highlighted its potential as a multifaceted therapeutic agent.[1][] This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering an in-depth analysis of its core chemical and physical properties, potential biological activities, and practical experimental protocols. The narrative is structured to provide not just data, but also the scientific rationale behind experimental methodologies, ensuring a blend of theoretical knowledge and field-proven insights.

Chemical Identity and Core Properties

Accurate identification is the foundation of all scientific research. 10-Oxoundecanoic acid is defined by a specific set of identifiers and molecular properties that distinguish it from its isomers and related compounds.

| Identifier | Value | Source |

| IUPAC Name | 10-Oxoundecanoic acid | [] |

| Synonyms | 10-Ketoundecanoic acid, 10-oxo-undecanoic acid | [1][] |

| CAS Number | 676-00-6 | [1][][3][4] |

| Molecular Formula | C₁₁H₂₀O₃ | [1][][3][4] |

| Molecular Weight | 200.27 g/mol | [][4] |

| Canonical SMILES | CC(=O)CCCCCCCCC(=O)O | [] |

| InChI Key | UKHMENMPHVRROO-UHFFFAOYSA-N | [] |

Physicochemical Characteristics

The physical properties of 10-oxoundecanoic acid dictate its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Appearance | White solid (typical) | Inferred from related compounds |

| Density | 0.992 g/cm³ | [][4] |

| Boiling Point | 350.5 °C at 760 mmHg | [4] |

| Storage Temperature | 2-8°C | [4] |

| Purity (Commercial) | Typically >95% | [1][3] |

Solubility Profile

Specific solubility data for 10-oxoundecanoic acid is not extensively published. However, its structural parent, undecanoic acid, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF) but is sparingly soluble in aqueous buffers.[5][6] The presence of the additional polar ketone group in 10-oxoundecanoic acid may slightly enhance its solubility in polar solvents compared to undecanoic acid. For practical applications, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before dilution with an aqueous medium.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

While specific, peer-reviewed synthesis procedures for 10-oxoundecanoic acid are not widely detailed in readily available literature, a logical synthetic route can be proposed based on established organic chemistry principles. A common strategy would involve the selective oxidation of a suitable precursor like 10-undecenoic acid. This precursor is industrially derived from castor oil, making it a renewable and accessible starting material.[7][8]

The workflow would likely involve a Wacker-type oxidation or a related method to selectively oxidize the terminal alkene of 10-undecenoic acid to a methyl ketone without affecting the carboxylic acid moiety.

Caption: Potential therapeutic activities of 10-oxoundecanoic acid.

Analytical Characterization: A Self-Validating System

For any researcher synthesizing or using 10-oxoundecanoic acid, analytical validation is critical. The following are the expected spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 3300-2500 cm⁻¹.

-

C-H Stretch (Alkyl): Sharp peaks will appear just below 3000 cm⁻¹.

-

C=O Stretch (Ketone & Carboxylic Acid): Two distinct, strong absorption peaks are expected in the carbonyl region (1750-1700 cm⁻¹). The ketone carbonyl typically appears around 1715 cm⁻¹, while the carboxylic acid carbonyl is often slightly lower, around 1710 cm⁻¹. [9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

-COOH Proton: A broad singlet, typically far downfield (>10 ppm), which is exchangeable with D₂O.

-

-CH₃ (next to C=O): A sharp singlet at approximately 2.1 ppm, integrating to 3 protons.

-

-CH₂ (alpha to COOH): A triplet around 2.3 ppm.

-

-CH₂ (alpha to Ketone): A triplet around 2.4 ppm.

-

Alkyl Chain Protons: A complex multiplet of signals in the 1.2-1.6 ppm region.

-

-

¹³C NMR:

-

Ketone Carbonyl: A signal in the 205-215 ppm region.

-

Carboxylic Acid Carbonyl: A signal in the 175-185 ppm region. [10] * Alkyl Carbons: Multiple signals in the 20-45 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (200.27) would be expected, though it may be weak depending on the ionization method.

-

Fragmentation: Characteristic fragmentation patterns would include the loss of water (M-18) and the loss of the carboxylic acid group (M-45). A prominent peak at m/z = 43, corresponding to the acetyl group [CH₃CO]⁺, would be a strong indicator of the C-10 ketone.

Experimental Protocols

Protocol: Preparation of a Standard Stock Solution

Causality: Due to its limited aqueous solubility, a polar, aprotic organic solvent is required to create a concentrated stock solution that can be further diluted into aqueous media for biological assays. DMSO is an excellent choice as it readily dissolves fatty acids and is miscible with water. [5][6]

-

Preparation: Tare a sterile, chemically resistant microcentrifuge tube on an analytical balance.

-

Weighing: Carefully add the desired amount of 10-oxoundecanoic acid (e.g., 2 mg) to the tube and record the precise weight.

-

Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the target concentration (e.g., for 2 mg, add 100 µL of DMSO to make a 20 mg/mL or 100 mM stock).

-

Dissolution: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol: General Procedure for Solubility Assessment

Causality: This protocol establishes a reliable method to determine the solubility limit in various solvents, which is critical for formulation and experimental design. It relies on visual inspection for saturation, a standard and effective technique.

-

Solvent Dispensing: Dispense a fixed volume (e.g., 1.0 mL) of the test solvent (e.g., water, PBS, ethanol) into a clear glass vial.

-

Incremental Addition: Add a small, pre-weighed amount of 10-oxoundecanoic acid (e.g., 1.0 mg) to the vial.

-

Equilibration: Cap the vial and agitate vigorously (e.g., using a vortex mixer or shaker) for 30 minutes at a controlled temperature (e.g., 25°C).

-

Observation: Visually inspect the solution for any undissolved particles.

-

Iteration: If the solid has completely dissolved, repeat steps 2-4 until a persistent suspension of undissolved solid is observed.

-

Calculation: The solubility is calculated as the total mass of compound dissolved in the known volume of solvent just before saturation is reached (e.g., mg/mL).

Safety, Handling, and Toxicology

While specific toxicological data for 10-oxoundecanoic acid is not readily available, data from its isomers and parent compound, undecanoic acid, suggest that it should be handled with care. [11]Related oxo-fatty acids are classified as irritants, capable of causing skin and serious eye irritation. [12][13]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. [12]* First Aid: In case of eye contact, rinse immediately with plenty of water. In case of skin contact, wash off with soap and water. Seek medical attention if irritation persists.

Applications and Future Outlook

10-Oxoundecanoic acid is a versatile chemical building block with a growing list of applications.

-

Current Applications:

-

Future Directions: The promising biological activities of 10-oxoundecanoic acid warrant significant further investigation. Future research should focus on elucidating the precise molecular mechanisms behind its anticancer and hepatoprotective effects. Furthermore, its antimicrobial properties could be harnessed to develop new classes of antibiotics or antifungal treatments, potentially addressing the growing challenge of antimicrobial resistance. Its structure also presents an ideal scaffold for medicinal chemists to perform further derivatization to enhance potency and selectivity.

References

- BOC Sciences. (n.d.). 10-Oxoundecanoic acid CAS NO.676-00-6. LookChem.

- BOC Sciences. (n.d.). CAS 676-00-6 10-Oxoundecanoic acid.

- Key Organics. (n.d.). 10-oxoundecanoic acid | MFCD00093300 | C11H20O3.

- MySkinRecipes. (n.d.). 10-oxoundecanoic acid.

- SpectraBase. (n.d.). Undecanoic acid, 10-oxo-, ethyl ester.

- Fragrance Material Safety Assessment Center. (2020). Food and Chemical Toxicology, 138, 111271.

- National Center for Biotechnology Information. (n.d.). 9-Oxoundecanoic acid. PubChem.

- Benchchem. (n.d.). The Synthesis and Characterization of 8,10-Dioxoundecanoic Acid: A Technical Guide.

- Carrano, L., et al. (2009). 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. FEMS Microbiology Letters, 294(1), 61-7.

- AK Scientific, Inc. (n.d.).

- National Center for Biotechnology Information. (n.d.). 5-Oxoundecanoic acid. PubChem.

- National Center for Biotechnology Information. (n.d.). 3-Oxoundecanoic acid. PubChem.

- Cayman Chemical. (2024).

- ResearchGate. (n.d.).

- UCL Discovery. (n.d.). RSC Medicinal Chemistry.

- Wikipedia. (n.d.). 11-Aminoundecanoic acid.

- LabXchange. (n.d.). Spectroscopy Worked Example Combining IR, MS, and NMR.

- ResearchGate. (n.d.).

- OECD SIDS. (2002). 11-AMINOUNDECANOIC ACID.

- Santa Cruz Biotechnology. (n.d.).

- Cayman Chemical. (n.d.). Undecanoic Acid (CAS 112-37-8).

- The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

- Leah4sci. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.

- McMurry, J. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition.

Sources

- 1. bocscichem.lookchem.com [bocscichem.lookchem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 10-oxoundecanoic acid [myskinrecipes.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 11-Aminoundecanoic acid - Wikipedia [en.wikipedia.org]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. aksci.com [aksci.com]

- 13. 5-Oxoundecanoic acid | C11H20O3 | CID 4667416 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 10-Oxoundecanoic Acid: From Historical Synthesis to Modern Applications

This guide provides a comprehensive overview of 10-oxoundecanoic acid, a molecule at the intersection of classical organic synthesis and contemporary biochemical research. While the specific historical moment of its discovery is not prominently documented, this paper reconstructs the scientific landscape and the chemical methodologies that would have led to its synthesis. We will delve into the foundational principles of organic acid chemistry in the 19th and early 20th centuries, propose a historically plausible synthetic route, and then transition to modern synthetic protocols and the compound's emerging biological significance. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, technically-grounded understanding of this versatile keto acid.

Part 1: The Historical Context of Discovery: A Reconstruction

The story of 10-oxoundecanoic acid is intrinsically linked to the burgeoning field of organic chemistry in the 19th century. This era was marked by a paradigm shift from the theory of vitalism—the belief that organic compounds could only be produced by living organisms—to the dawn of synthetic organic chemistry.[1][2] Key milestones, such as Friedrich Wöhler's synthesis of urea in 1828 and Hermann Kolbe's synthesis of acetic acid from inorganic precursors in 1844, laid the groundwork for chemists to explore the vast world of carbon-based molecules.[1][3]

The late 19th and early 20th centuries saw a surge in the study of fatty acids, driven by the desire to understand the composition of natural fats and oils.[4][5] Chemists like Michel-Eugène Chevreul were pioneers in isolating and characterizing various fatty acids.[5] It is within this context of systematic exploration of organic acids and the development of new synthetic reactions that the synthesis of a molecule like 10-oxoundecanoic acid became conceivable.

A likely precursor for the early synthesis of 10-oxoundecanoic acid is 10-undecenoic acid (undecylenic acid). This unsaturated fatty acid was first isolated in 1877 by the pyrolysis of ricinoleic acid, which is readily available from castor oil.[6][7] The presence of a terminal double bond in undecylenic acid provided a reactive handle for chemists of the period to perform addition and oxidation reactions.

A Plausible Historical Synthesis Pathway

Given the chemical knowledge of the late 19th and early 20th centuries, a plausible route to 10-oxoundecanoic acid would have involved the oxidation of 10-undecenoic acid. Early oxidation methods were often harsh and non-specific, but with careful control, the synthesis would have been achievable.

A likely two-step process would have been:

-

Hydration of the Alkene: The terminal double bond of 10-undecenoic acid could be hydrated to form 10-hydroxyundecanoic acid. This would typically be achieved by acid-catalyzed hydration, a well-established reaction at the time.

-

Oxidation of the Secondary Alcohol: The resulting secondary alcohol, 10-hydroxyundecanoic acid, would then be oxidized to the corresponding ketone, 10-oxoundecanoic acid. Early oxidizing agents like chromic acid (prepared from potassium dichromate and sulfuric acid) were commonly used for such transformations.[8]

This proposed historical synthesis is a logical deduction based on the available starting materials and the established chemical reactions of the period.

Part 2: Physicochemical Properties and Characterization

10-Oxoundecanoic acid is a bifunctional molecule containing both a carboxylic acid and a ketone functional group. This unique structure imparts specific physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C11H20O3 | [][10] |

| Molecular Weight | 200.27 g/mol | [] |

| CAS Number | 676-00-6 | [10] |

| Appearance | Colorless to light yellow liquid or solid | [11] (by analogy with similar fatty acids) |

| Density | 0.992 g/cm³ | [] |

Spectroscopic Characterization:

-

Infrared (IR) Spectroscopy: The IR spectrum of 10-oxoundecanoic acid would exhibit characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the carboxylic acid C=O stretch (~1710 cm⁻¹), and the ketone C=O stretch (~1715 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet for the methyl protons adjacent to the ketone (~2.1 ppm), a triplet for the methylene protons alpha to the carboxylic acid (~2.3 ppm), and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the ketone carbonyl carbon (~209 ppm) and the carboxylic acid carbonyl carbon (~180 ppm).

-

Part 3: Modern Synthetic Methodologies

While the historical synthesis provides context, modern organic chemistry offers more efficient and selective methods for the preparation of 10-oxoundecanoic acid. A common and effective approach is the oxidation of 10-undecenoic acid using a Wacker-type oxidation.

Experimental Protocol: Wacker-Tsuji Oxidation of 10-Undecenoic Acid

This protocol describes a reliable method for the synthesis of 10-oxoundecanoic acid from commercially available 10-undecenoic acid.

Materials:

-

10-Undecenoic acid

-

Palladium(II) chloride (PdCl₂)

-

Copper(I) chloride (CuCl)

-

Dimethylformamide (DMF)

-

Water

-

Oxygen (balloon)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 10-undecenoic acid in a mixture of DMF and water.

-

Add catalytic amounts of PdCl₂ and a stoichiometric amount of CuCl.

-

Purge the flask with oxygen and maintain a positive pressure of oxygen using a balloon.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure 10-oxoundecanoic acid.

Causality of Experimental Choices:

-

Wacker-Tsuji Oxidation: This method is chosen for its high selectivity in oxidizing a terminal alkene to a methyl ketone, which is precisely the transformation required.

-

Palladium(II) Chloride: This is the active catalyst that coordinates with the double bond, making it susceptible to nucleophilic attack by water.

-

Copper(I) Chloride: CuCl acts as a co-catalyst to reoxidize the palladium(0) back to the active palladium(II) state, allowing for a catalytic cycle.

-

Oxygen: Oxygen is the terminal oxidant in this catalytic cycle, regenerating the active copper catalyst.

-

DMF/Water Solvent System: This solvent mixture is used to dissolve both the organic substrate and the inorganic salts, facilitating the reaction.

Diagrams

Plausible Historical Synthesis of 10-Oxoundecanoic Acid

A plausible two-step synthesis route available in the late 19th/early 20th century.

Sources

- 1. rochelleforrester.ac.nz [rochelleforrester.ac.nz]

- 2. boronmolecular.com [boronmolecular.com]

- 3. chemistry.com.pk [chemistry.com.pk]

- 4. A Brief Journey into the History of and Future Sources and Uses of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 8. chemistry.ucr.edu [chemistry.ucr.edu]

- 10. bocscichem.lookchem.com [bocscichem.lookchem.com]

- 11. Octanoic Acid | C8H16O2 | CID 379 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 10-Oxoundecanoic Acid

Molecular Structure and Spectroscopic Overview

10-oxoundecanoic acid possesses both a ketone and a carboxylic acid functional group, which dictates its chemical and spectroscopic properties. The long aliphatic chain forms the backbone of the molecule. A comprehensive spectroscopic analysis is crucial for its unambiguous identification and the assessment of its purity.

Figure 1: Chemical structure of 10-oxoundecanoic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 10-oxoundecanoic acid, both ¹H and ¹³C NMR will provide characteristic signals for the carboxylic acid, the ketone, the methyl group adjacent to the ketone, and the long methylene chain.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 10-oxoundecanoic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of nearby atoms and functional groups.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | H -O-C=O (Carboxylic Acid) |

| ~2.4 | Triplet | 2H | -CH ₂-C=O (Ketone, C9) |

| ~2.35 | Triplet | 2H | -CH ₂-COOH (Carboxylic Acid, C2) |

| ~2.1 | Singlet | 3H | CH ₃-C=O (Ketone, C11) |

| ~1.6 | Multiplet | 4H | -CH ₂-CH₂-C=O & -CH ₂-CH₂-COOH (C3 & C8) |

| ~1.3 | Multiplet | 8H | -(CH ₂)₄- (C4, C5, C6, C7) |

Causality Behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) is common for non-polar to moderately polar organic molecules. In such a non-polar solvent, carboxylic acids tend to form hydrogen-bonded dimers, which results in a characteristic broad singlet for the acidic proton appearing far downfield (10-13.2 ppm).[3] The broadness is a result of proton exchange.[4] If the sample were dissolved in deuterium oxide (D₂O), this acidic proton signal would disappear due to rapid exchange with deuterium, a useful technique for identifying carboxylic acid protons.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~209 | C =O (Ketone, C10) |

| ~180 | C =O (Carboxylic Acid, C1) |

| ~43 | -C H₂-C=O (Ketone, C9) |

| ~34 | -C H₂-COOH (Carboxylic Acid, C2) |

| ~30 | C H₃-C=O (Ketone, C11) |

| ~29 | -(C H₂)₅- (C4, C5, C6, C7, C8) |

| ~24 | -C H₂-CH₂-COOH (C3) |

Expertise & Experience Insights: The carbonyl carbons of the ketone and carboxylic acid are significantly deshielded and appear at the downfield end of the spectrum. The ketone carbonyl is typically found at a lower field (~209 ppm) compared to the carboxylic acid carbonyl (~180 ppm).[5] The chemical shifts of the methylene carbons in the long aliphatic chain will be very similar, potentially leading to overlapping signals around 29 ppm.[6] The polarity of the NMR solvent can influence the chemical shifts of carboxyl carbons due to varying degrees of hydrogen bonding and dimer formation.[7]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 10-oxoundecanoic acid in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: A typical pulse sequence would involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Parameters: A standard proton-decoupled pulse sequence should be used to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 5 seconds) may be necessary for the carbonyl carbons, which have long relaxation times.

Figure 2: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 10-oxoundecanoic acid will be dominated by the characteristic absorptions of the carboxylic acid and ketone groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 2920, 2850 | Strong | C-H stretch (Aliphatic) |

| ~1715 | Strong, Sharp | C=O stretch (Ketone) |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic acid dimer) |

| ~1410 | Medium | O-H bend (in-plane) |

| ~1280 | Medium | C-O stretch (coupled with O-H bend) |

| ~920 | Broad | O-H bend (out-of-plane, dimer) |

Trustworthiness of Protocol: The broad O-H stretching band from 3300-2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid dimer.[3] The two carbonyl stretching frequencies (ketone and carboxylic acid) are expected to be close and may overlap, appearing as a single, broad, strong absorption band. The exact positions of these bands can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.[8]

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Sample Preparation (ATR Method):

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the instrument and record the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.[10]

-

Figure 3: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for volatile compounds.

Predicted Mass Spectrum Data (EI-MS)

| m/z | Interpretation |

| 200 | [M]⁺ (Molecular Ion) - likely weak or absent |

| 183 | [M - OH]⁺ |

| 155 | [M - COOH]⁺ |

| 142 | McLafferty rearrangement of the ketone |

| 115 | Alpha cleavage at the ketone |

| 71 | Alpha cleavage at the ketone |

| 60 | McLafferty rearrangement of the carboxylic acid |

| 43 | [CH₃CO]⁺ (Base Peak) |

Authoritative Grounding: The molecular ion peak for straight-chain carboxylic acids is often weak or not observed in EI-MS. A common fragmentation pathway for carboxylic acids is the McLafferty rearrangement, which would yield a fragment at m/z 60 for 10-oxoundecanoic acid.[5] For the ketone functional group, alpha cleavage is a dominant fragmentation pathway. Cleavage on either side of the ketone in 10-oxoundecanoic acid would result in fragments at m/z 71 and m/z 115. The most stable acylium ion, [CH₃CO]⁺ at m/z 43, is expected to be the base peak. While the NIST Chemistry WebBook does not have the mass spectrum for the free acid, the data for its methyl and ethyl esters can provide some correlative information on the fragmentation of the keto-alkane chain.

Experimental Protocol for EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Figure 4: A simplified workflow for Electron Ionization Mass Spectrometry.

Conclusion

References

-

National Institute of Standards and Technology. (n.d.). Undecanoic acid, 10-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SPECTROPHOTOMETRIC STUDIES ON THE DECARBOXYLATION OF &KETO ACIDS. Retrieved from [Link]

-

Journal of the American Chemical Society. (2011). Spectroscopic and Computational Studies of α-Keto Acid Binding to Dke1: Understanding the Role of the Facial Triad and the Reactivity of β-Diketones. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films. Retrieved from [Link]

-

LookChem. (n.d.). 10-Oxoundecanoic acid CAS NO.676-00-6. Retrieved from [Link]

-

Ivy Fine Chemicals. (n.d.). 10-Oxoundecanoic acid [CAS: 676-00-6]. Retrieved from [Link]

-

Qingdao Beluga Import and Export Co., LTD. (n.d.). 10-Oxoundecanoic acid CAS:676-00-6. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). Undecanoic acid, 10-oxo-, ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved from [Link]

-

PubChem. (n.d.). 3-Oxoundecanoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Undecanoic acid. Retrieved from [Link]

-

SlidePlayer. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

ResearchGate. (2025). Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Undecanoic acid, 10-oxo-, methyl ester. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 10-oxoundecanoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]

-

University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between IR spectra for Ca(OH) 2 , undecanoic acid, and the synthesized sample C 11. Retrieved from [Link]

-

AOCS. (2019). NMR. Retrieved from [Link]

-

YouTube. (2011). Lecture 6. Fragmentation in EIMS: Alkanes, Alkenes, Heteroatom Compounds, Carbonyl Compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Undecanoic acid. Retrieved from [Link]

-

YouTube. (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The 13 C NMR spectrum of ethanoic acid. Retrieved from [Link]

-

ResearchGate. (2025). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. Retrieved from [Link]

Sources

- 2. 10-Oxoundecanoic acid, CasNo.676-00-6 BOC Sciences United States [bocscichem.lookchem.com]

- 3. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 4. Undecanoic acid, 10-oxo-, methyl ester [webbook.nist.gov]

- 5. 11-hydroxyundecanoic acid [webbook.nist.gov]

- 6. hmdb.ca [hmdb.ca]

- 7. Undecanoic acid [webbook.nist.gov]

- 8. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 9. Undecanoic acid, 10-oxo-, methyl ester [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

10-Oxoundecanoic acid mechanism of action in cancer cells

An In-depth Technical Guide to Investigating the Mechanism of Action of 10-Oxoundecanoic Acid in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

10-Oxoundecanoic acid (10-OUDA) is a medium-chain keto-fatty acid whose potential as an anticancer agent remains largely unexplored. This technical guide provides a comprehensive framework for investigating the mechanism of action of 10-OUDA in cancer cells. While direct literature on 10-OUDA's anticancer effects is sparse, this document synthesizes the known mechanisms of structurally similar fatty acids to propose testable hypotheses and detailed experimental workflows. We will delve into potential mechanisms including the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways such as PPAR, GPR55, and HDAC. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the therapeutic potential of 10-OUDA and its derivatives in oncology.

Introduction: The Emerging Role of Fatty Acids in Oncology

The metabolic landscape of cancer cells is fundamentally different from that of normal cells, with a notable dysregulation in lipid metabolism.[1][2][3] This alteration is not merely a byproduct of malignant transformation but an active contributor to cancer progression, providing energy, building blocks for membranes, and signaling molecules.[1][2] Fatty acids, once viewed primarily as metabolic substrates, are now recognized as potent signaling molecules that can influence a variety of cellular processes, including proliferation, apoptosis, and inflammation.[2]

Medium-chain fatty acids (MCFAs) and their derivatives have garnered interest for their potential antineoplastic properties.[4] Unlike long-chain fatty acids, MCFAs are metabolized differently and have been shown to exert distinct biological effects. 10-Oxoundecanoic acid (10-OUDA) is an 11-carbon keto-fatty acid. While its biological functions are not well-characterized, its structure suggests it may interact with pathways known to be modulated by other fatty acids. This guide outlines a systematic approach to investigate the hypothesis that 10-OUDA possesses anticancer activity and to elucidate its underlying mechanism of action.

Proposed Mechanisms of Action of 10-Oxoundecanoic Acid in Cancer Cells

Based on the known anticancer effects of other oxidized and medium-chain fatty acids, we can propose several plausible mechanisms of action for 10-OUDA.

Induction of Apoptosis

A common mechanism by which fatty acids exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][6][7] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

-

Intrinsic Pathway: This pathway is often initiated by cellular stress and involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c.[5] This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial membrane integrity. Pro-apoptotic members like Bax are upregulated, while anti-apoptotic members like Bcl-2 are downregulated by some cytotoxic fatty acids.[5]

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface, leading to the activation of caspase-8 and the subsequent executioner caspases.[8]

Caption: Proposed mechanism of 10-OUDA-induced cell cycle arrest.

Modulation of Key Signaling Pathways

10-OUDA may exert its effects by interacting with specific molecular targets that are crucial for cancer cell survival and proliferation.

PPARs are ligand-activated transcription factors that play important roles in lipid metabolism and cancer. [9][10]PPARγ activation, in particular, can lead to cell differentiation and inhibit proliferation in several cancer types. [9]Some fatty acids act as natural ligands for PPARs. [11][12]It is plausible that 10-OUDA could act as a PPARγ agonist, leading to the transcription of genes that suppress tumor growth.

GPR55 is an orphan receptor that has been implicated in promoting cancer cell proliferation and migration. [13][14][15]Its expression is often upregulated in various cancers, and its activation is associated with poor prognosis. [15][16]Some lipid molecules can act as antagonists to GPR55, thereby inhibiting its pro-tumorigenic signaling. [13][17]Investigating whether 10-OUDA can antagonize GPR55 is a promising avenue of research.

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. [18][19]In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. [20]Short-chain fatty acids are known to be natural inhibitors of HDACs. [20][21]The structure of 10-OUDA suggests it might also possess HDAC inhibitory activity, leading to the re-expression of tumor suppressor genes and subsequent cancer cell death or differentiation.

Caption: Proposed signaling pathways modulated by 10-OUDA in cancer cells.

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for 10-OUDA, a series of well-established in vitro assays should be performed.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic effect of 10-OUDA on a panel of cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator. [22]2. Treatment: Prepare serial dilutions of 10-OUDA in culture medium. A vehicle control (e.g., DMSO) should be included. Replace the medium in the wells with the 10-OUDA dilutions and controls.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [22]6. Measurement: Measure the absorbance at 570 nm using a plate reader. [22]7. Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the 10-OUDA concentration to determine the IC50 value.

Apoptosis Assays

To determine if 10-OUDA induces apoptosis, flow cytometry-based assays are recommended.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cancer cells with 10-OUDA at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. [23]

Cell Cycle Analysis

To investigate the effect of 10-OUDA on the cell cycle, flow cytometry analysis of DNA content is performed.

Protocol: Propidium Iodide (PI) Staining for DNA Content

-

Cell Treatment: Treat cells with 10-OUDA at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Western Blot Analysis

To probe the molecular pathways involved, the expression and activation of key proteins should be assessed by Western blotting.

Protocol: Western Blotting

-

Protein Extraction: Treat cells with 10-OUDA, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane. [22]4. Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. [22]5. Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Table 1: Target Proteins for Western Blot Analysis

| Pathway | Primary Antibodies | Expected Outcome with 10-OUDA Treatment |

| Apoptosis | Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2 | Increased levels of cleaved Caspase-3, cleaved PARP, and Bax; Decreased levels of Bcl-2 |

| Cell Cycle | p21, p27, Cyclin D1, CDK4 | Increased levels of p21 and p27; Decreased levels of Cyclin D1 and CDK4 |

| Signaling | p-Akt, Akt, p-ERK, ERK | Potential decrease in the ratio of phosphorylated to total Akt and ERK |

Summary and Future Directions

This guide provides a comprehensive, albeit predictive, framework for elucidating the anticancer mechanism of 10-Oxoundecanoic acid. The proposed mechanisms—induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways—are based on the established activities of similar fatty acid molecules. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically investigate these hypotheses.

Future research should also consider in vivo studies using xenograft models to validate the in vitro findings and assess the therapeutic potential of 10-OUDA in a physiological context. Furthermore, lipidomics and transcriptomics analyses could provide a more unbiased and global view of the cellular changes induced by 10-OUDA, potentially uncovering novel targets and mechanisms. The exploration of 10-OUDA and its derivatives may lead to the development of a new class of lipid-based anticancer agents.

References

-

PubMed. (2015). 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells. [Link]

-

PubMed. (2018). Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects. [Link]

-

Kwan, H. Y. (2018). Fatty acids: from adipocytes to cancer cells. Precision Cancer Medicine. [Link]

-

PubMed Central. (2012). Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides. [Link]

-

National Institutes of Health. (2016). Selective GPR55 antagonism reduces chemoresistance in cancer cells. [Link]

-

PubMed Central. (2019). Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways. [Link]

-

MDPI. (2019). Fatty Acid Synthesis and Degradation Interplay to Regulate the Oxidative Stress in Cancer Cells. [Link]

-

National Institutes of Health. (2018). Common chemotherapeutic agents modulate fatty acid distribution in human hepatocellular carcinoma and colorectal cancer cells. [Link]

-

National Institutes of Health. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. [Link]

-

ResearchGate. (2019). The effect of compounds 8, 9, 10 and 11 on early and late apoptosis or... [Link]

-

PubMed Central. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. [Link]

-

PubMed. (2000). Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, 13-methyltetradecanoic acid. [Link]

-

MDPI. (2021). Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. [Link]

-

MDPI. (2021). Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. [Link]

-

National Institutes of Health. (2018). GPR55-Mediated Effects in Colon Cancer Cell Lines. [Link]

-

Medium. (2019). GPR55 — The Cancer-Promoting Endocannabinoid Receptor and How CBD Might Block It. [Link]

-

PubMed. (2008). Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. [Link]

-

MDPI. (2025). Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups. [Link]

-

MDPI. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). [Link]

-

PubMed. (2015). Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro. [Link]

-

Taylor & Francis Online. (2021). Induced cell cycle arrest – Knowledge and References. [Link]

-

PubMed. (2001). Inhibitors of histone deacetylase as new anticancer agents. [Link]

-

PubMed Central. (2016). The potential of natural products for targeting PPARα. [Link]

-

PubMed. (1997). Cell-cycle arrest versus cell death in cancer therapy. [Link]

-

PubMed. (2024). Histone deacetylases and their inhibitors in inflammatory diseases. [Link]

-

PubMed Central. (2020). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. [Link]

-

Sino Biological. All Cancer Signaling Pathways. [Link]

-

Cannakeys. GPR55 Agonism. [Link]

-

PubMed Central. (2025). The role and mechanism of fatty acid oxidation in cancer drug resistance. [Link]

-

PLOS One. (2010). Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation. [Link]

-

PubMed. (2019). HOXA10 knockdown inhibits proliferation, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells through HDAC1. [Link]

-

PubMed Central. (2024). Nature's weapons: Bioactive compounds as anti-cancer agents. [Link]

-

bioRxiv. (2023). Genomic hallmarks and therapeutic implications of G0 cell cycle arrest in cancer. [Link]

-

PubMed Central. (2018). Potential Anticancer Properties and Mechanisms of Action of Formononetin. [Link]

-

PubMed. (2020). Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides. [Link]

-

MDPI. (2017). Anticancer Efficacy of Polyphenols and Their Combinations. [Link]

-

MDPI. (2019). Cell Cycle Arrest in Different Cancer Cell Lines (Liver, Breast, and Colon) Induces Apoptosis under the Influence of the Chemical Content of Aeluropus lagopoides Leaf Extracts. [Link]

-

Khan Academy. (n.d.). Example of a signal transduction pathway. [Link]

-

PubMed Central. (2012). Natural compounds as anticancer agents: Experimental evidence. [Link]

-

PubMed Central. (2021). Mechanisms of Arachidonic Acid In Vitro Tumoricidal Impact. [Link]

-

MDPI. (2018). Deconstructing Signaling Pathways in Cancer for Optimizing Cancer Combination Therapies. [Link]

Sources

- 1. Fatty acids: from adipocytes to cancer cells - Kwan - Precision Cancer Medicine [pcm.amegroups.org]

- 2. Fatty Acids and Membrane Lipidomics in Oncology: A Cross-Road of Nutritional, Signaling and Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid Synthesis and Degradation Interplay to Regulate the Oxidative Stress in Cancer Cells [mdpi.com]

- 4. Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of apoptotic cell death and in vivo growth inhibition of human cancer cells by a saturated branched-chain fatty acid, 13-methyltetradecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs) | MDPI [mdpi.com]

- 11. Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective GPR55 antagonism reduces chemoresistance in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GPR55-Mediated Effects in Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medium.com [medium.com]

- 16. cannakeys.com [cannakeys.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Histone deacetylases and their inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibitors of histone deacetylase as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Antimicrobial Spectrum of 10-Oxoundecanoic Acid: A Roadmap for Discovery

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the anticipated antimicrobial spectrum of 10-oxoundecanoic acid (10-OUA). While direct studies on 10-OUA are nascent, a robust body of evidence from its parent compound, undecanoic acid (UDA), and its derivatives strongly suggests its potential as a broad-spectrum antimicrobial agent. This document synthesizes the existing knowledge, outlines the probable mechanisms of action, and provides detailed, field-proven protocols to systematically evaluate the efficacy of 10-OUA.

Introduction: The Therapeutic Promise of Keto Fatty Acids

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities capable of combating resilient pathogens. Fatty acids have long been recognized for their antimicrobial properties, functioning as crucial components of the innate defense systems in many organisms. Among these, medium-chain fatty acids, particularly undecanoic acid (UDA), have demonstrated significant antibacterial and antifungal activities.[1]

10-Oxoundecanoic acid (10-OUA), a keto derivative of UDA, represents a compelling candidate for antimicrobial research. The introduction of a ketone functional group can modulate the molecule's polarity, reactivity, and ability to interact with biological targets, potentially enhancing its antimicrobial efficacy or altering its spectrum of activity. While direct literature on 10-OUA's antimicrobial profile is limited, its structural similarity to potent antimicrobial fatty acids provides a strong rationale for its investigation.[2][3] This guide serves as a foundational roadmap for researchers to unlock the therapeutic potential of this intriguing molecule.

Anticipated Antimicrobial Spectrum & Mechanistic Insights

Based on the established activities of UDA and its derivatives, 10-OUA is hypothesized to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens.

Antibacterial Activity

Saturated fatty acids like UDA are known to inhibit both persister cell formation and biofilm development in bacteria such as Escherichia coli.[4] The primary mechanism is believed to be the disruption of the bacterial cell membrane. The lipophilic carbon chain of the fatty acid can intercalate into the lipid bilayer, increasing its permeability and leading to the leakage of essential intracellular components and dissipation of the proton motive force.[5]

Antifungal Activity

Undecanoic acid and its derivatives are particularly noted for their potent antifungal effects, especially against dermatophytes like Trichophyton rubrum and yeasts such as Candida species.[1][6] The proposed mechanisms are multifaceted and include:

-

Membrane Disruption: Similar to its effect on bacteria, UDA disrupts the fungal plasma membrane's integrity.[5]

-

Metabolic Interference: It can interfere with the synthesis of ergosterol, a critical component of the fungal cell membrane.[5]

-

Induction of Oxidative Stress: UDA has been shown to trigger the production of reactive oxygen species (ROS) within fungal cells, leading to damage of the cell wall, membrane, and other vital components.[7]

-

Virulence Factor Inhibition: Studies indicate that UDA can down-regulate the expression of genes critical for fungal virulence.[1]

Potential Unique Mechanism of 10-OUA: Iron Chelation

A derivative of undecanoic acid, 10-undecanhydroxamic acid, demonstrates enhanced antimicrobial activity by acting as an iron chelator.[8][9] Iron is an essential nutrient for microbial growth and pathogenesis. By sequestering iron from the environment, this compound effectively starves the microbes. The ketone group in 10-OUA, while not as potent a chelator as a hydroxamic acid group, may still possess the ability to coordinate with ferric ions, suggesting a potential iron-deprivation mechanism that warrants investigation.

The following diagram illustrates the potential multi-pronged mechanism of action for 10-OUA.

Caption: Hypothesized multi-target mechanism of 10-Oxoundecanoic Acid.

A Systematic Approach to Characterization: Experimental Design

A rigorous, stepwise approach is essential to define the antimicrobial profile of 10-OUA. The following experimental workflow provides a logical progression from initial screening to mechanistic studies.

Caption: Recommended experimental workflow for characterizing 10-OUA.

Data Presentation: Quantifying Antimicrobial Efficacy

Systematic recording of experimental data is paramount. The following tables serve as templates for summarizing the key quantitative metrics for 10-OUA's activity.

Table 1: Minimum Inhibitory Concentration (MIC) of 10-OUA

| Microorganism | Strain (e.g., ATCC) | Gram Stain | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | e.g., 29213 | Positive | |

| Escherichia coli | e.g., 25922 | Negative | |

| Pseudomonas aeruginosa | e.g., 27853 | Negative | |

| Candida albicans | e.g., 90028 | N/A (Yeast) | |

| Aspergillus fumigatus | e.g., 204305 | N/A (Mold) |

| (Add other relevant strains) | | | |

Table 2: Bactericidal/Fungicidal Activity of 10-OUA

| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |

|---|---|---|---|---|---|

| S. aureus | e.g., 29213 | -cidal/-static | |||

| E. coli | e.g., 25922 | -cidal/-static | |||

| C. albicans | e.g., 90028 | -cidal/-static | |||

| (Add other relevant strains) |

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[5]

Table 3: Anti-Biofilm Activity of 10-OUA

| Microorganism | Strain (e.g., ATCC) | Biofilm Inhibition (%) at MIC | Biofilm Disruption (%) at 4x MIC |

|---|---|---|---|

| P. aeruginosa | e.g., 27853 | ||

| S. aureus | e.g., 29213 |

| (Add other relevant strains) | | | |

Experimental Protocols: A Self-Validating System

The following protocols are based on established, standardized methods to ensure reproducibility and trustworthiness of results.

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of 10-OUA that inhibits visible microbial growth.[9][10]

-

Preparation of 10-OUA Stock: Prepare a stock solution of 10-OUA in a suitable solvent (e.g., DMSO), ensuring it is fully dissolved. Further dilute in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to twice the highest concentration to be tested.

-

Plate Preparation: Dispense 100 µL of sterile broth/medium into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the 2x 10-OUA solution to well 1.

-

Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no inoculum).

-

Inoculum Preparation: Prepare a microbial suspension from a fresh culture adjusted to a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 200 µL.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of 10-OUA in which there is no visible turbidity (growth).

Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of 10-OUA required to kill the microorganism.[5][11]

-

MIC Plate Subculturing: Following MIC determination, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.

-

Plating: Mix the contents of each selected well thoroughly. Plate a 10-100 µL aliquot from each well onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the agar plates at 35-37°C until growth is clearly visible in the growth control plate (typically 24-48 hours).

-

Result Interpretation: Count the number of colonies on each plate. The MBC or MFC is the lowest concentration of 10-OUA that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol: Biofilm Inhibition and Disruption by Crystal Violet Assay

This assay quantifies the effect of 10-OUA on both the formation and eradication of biofilms.[12][13]

-

Biofilm Formation: Grow biofilms in a 96-well plate by inoculating wells with a standardized bacterial suspension in a suitable growth medium (e.g., Tryptic Soy Broth).

-

For Inhibition: Add serial dilutions of 10-OUA to the wells before incubation.

-

For Disruption: Allow the biofilm to form for 24 hours, then replace the medium with fresh medium containing serial dilutions of 10-OUA.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C.

-

Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells, being careful not to disturb the biofilm.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Discard the stain and wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Dry the plate and add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

-

Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at ~595 nm using a microplate reader. The reduction in absorbance compared to the untreated control indicates biofilm inhibition or disruption.

Protocol: Membrane Permeability Assay (Propidium Iodide Uptake)

This assay assesses whether 10-OUA disrupts the integrity of the microbial cell membrane.[14][15]

-

Cell Preparation: Grow and wash microbial cells, resuspending them in PBS to a defined optical density.

-

Treatment: Add 10-OUA at various concentrations (e.g., 1x and 2x MIC) to the cell suspensions. Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).

-

Staining: Add propidium iodide (PI) to each suspension to a final concentration of ~2-5 µM.

-

Incubation: Incubate the samples in the dark at room temperature for 15-30 minutes.

-

Measurement: Measure the fluorescence using a fluorometer or fluorescence microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence indicates PI has entered the cells through a compromised membrane and bound to nucleic acids.

Protocol: Intracellular ROS Detection (DCFH-DA Assay)

This assay measures the generation of intracellular reactive oxygen species.

-

Cell Loading: Incubate a suspension of microbial cells with the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at a final concentration of 10-25 µM for 30-60 minutes in the dark. Cellular esterases will convert DCFH-DA to non-fluorescent DCFH.

-

Washing: Centrifuge the cells to remove excess probe and resuspend them in fresh buffer.

-

Treatment: Treat the cells with 10-OUA at various concentrations. Include a positive control (e.g., hydrogen peroxide) and a negative control.

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes).

-

Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~495 nm, emission ~529 nm). Oxidation of DCFH by ROS generates the highly fluorescent compound DCF.

Protocol: Iron Chelation (Chrome Azurol S Agar Assay)

This qualitative assay determines if 10-OUA can chelate iron, a potential mechanism of antimicrobial action.[7][16]

-

CAS Agar Preparation: Prepare Chrome Azurol S (CAS) agar plates. This specialized agar contains a blue iron-dye complex. All glassware must be acid-washed to remove trace iron.

-

Application of Compound: Aseptically place a sterile paper disc onto the center of a CAS agar plate and impregnate it with a known concentration of 10-OUA solution.

-

Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

-

Result Interpretation: If 10-OUA chelates iron, it will remove the iron from the CAS-dye complex. This results in a color change from blue to a yellow-orange halo around the disc. The size of the halo provides a semi-quantitative measure of chelation activity.

Conclusion and Future Directions

This guide establishes a robust framework for the comprehensive evaluation of 10-oxoundecanoic acid as a novel antimicrobial agent. By leveraging the knowledge of related fatty acids and employing standardized, validated protocols, researchers can systematically define its spectrum of activity, determine its bactericidal or fungicidal potential, and elucidate its mechanisms of action. The data generated from this proposed workflow will be critical for assessing the therapeutic potential of 10-OUA and guiding future drug development efforts in the fight against infectious diseases.

References

-

protocols.io. (2023). Siderophore Detection assay. [Link][7]

-

Ammendola, S., Lembo, A., Battistoni, A., Tagliatesta, P., Ghisalberti, C., & Desideri, A. (2009). 10-undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. FEMS Microbiology Letters, 294(1), 61–67. [Link][8]

-

Patsnap Synapse. (2024). What is Undecenoic Acid used for?. [Link][6]

-

Patsnap Synapse. (2024). What is the mechanism of Undecenoic Acid?. [Link][5]

-

Himpsl, S. D., & Mobley, H. L. (2019). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. Methods in Molecular Biology, 2021, 97–108. [Link][16]

-

Rossi-Finotti, N. M., et al. (2021). Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections. Mycopathologia, 186(3), 283–292. [Link][1]

-

Ammendola, S., Lembo, A., Battistoni, A., Tagliatesta, P., Ghisalberti, C., & Desideri, A. (2009). 10-Undecanhydroxamic acid, a hydroxamate derivative of the undecanoic acid, has strong antimicrobial activity through a mechanism that limits iron availability. FEMS Microbiology Letters, 294(1), 61-7. [Link][9]

-

Jin, Y., et al. (2021). Undecanoic acid, lauric acid, and N-tridecanoic acid inhibit Escherichia coli persistence and biofilm formation. Journal of Microbiology and Biotechnology, 31(4), 569-576. [Link][4]

-

LookChem. (n.d.). 10-Oxoundecanoic acid CAS NO.676-00-6. [Link][3]

-

Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link][11]

-

Franconi, I., & Lupetti, A. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1188. [Link][18]

-

Parlet, C. P., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51144. [Link][19]

-

Springer Nature Experiments. (2019). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. [Link][20]

-

ResearchGate. (n.d.). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. [Link][21]

-

Bio-protocol. (n.d.). Membrane Permeability Assay. [Link][22]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link][23]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link][24]

-

Li, Z., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Journal of Visualized Experiments, (157), e60886. [Link][14]

-

Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay. [Link][25]

-

Wenzel, M., et al. (2016). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. Journal of Pharmacological and Toxicological Methods, 80, 26-32. [Link][26]

-

Tanomas Creation. (2024). MIC Determination by Agar Plate Method | Antibiotic Sensitivity Test. [Link][27]

-

Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link][10]

-

Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. [Link][28]

-

Espinel-Ingroff, A., et al. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(10), 3776–3781. [Link][29]

-

Bio-protocol. (n.d.). MIC and Minimal Fungicide Concentration (MFC) Determination. [Link][30]

-

ResearchGate. (n.d.). Membrane permeability assay. The fluorescence intensity (a) and image.... [Link][15]

-

Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. [Link][31]

-

Association for Biology Laboratory Education. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. [Link][32]

-

ResearchGate. (n.d.). Membrane integrity assays by measuring propidium iodide (PI) uptake.... [Link][33]

-

YouTube. (2021). Antibiotic sensitivity Test By Agar Dilution Method. [Link][34]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link][35]

-

The Royal Society of Chemistry. (n.d.). S.4.1 ROS and Live/Dead assay test Experimental. [Link][36]

-

ResearchGate. (2021). How to improve the intracellular ROS detection in bacteria by DCFH-DA using fluorosence spectrophotometer?. [Link][37]

-

Singh, S. P., et al. (2016). Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA). Bio-protocol, 6(13), e1853. [Link][38]

Sources

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. journals.asm.org [journals.asm.org]

- 3. Agar dilution - Wikipedia [en.wikipedia.org]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. benchchem.com [benchchem.com]

- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. Siderophore Detection assay [protocols.io]

- 8. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. microchemlab.com [microchemlab.com]

- 12. benchchem.com [benchchem.com]

- 13. static.igem.org [static.igem.org]

- 14. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 17. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 24. protocols.io [protocols.io]

- 25. Intracellular ROS Assay [cellbiolabs.com]

- 26. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 29. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 30. bio-protocol.org [bio-protocol.org]

- 31. bioquochem.com [bioquochem.com]

- 32. ableweb.org [ableweb.org]

- 33. researchgate.net [researchgate.net]

- 34. m.youtube.com [m.youtube.com]

- 35. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. rsc.org [rsc.org]

- 37. researchgate.net [researchgate.net]

- 38. Detection of Reactive Oxygen Species (ROS) in Cyanobacteria Using the Oxidant-sensing Probe 2’,7’-Dichlorodihydrofluorescein Diacetate (DCFH-DA) - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Conversion of 10-Oxoundecanoic Acid: A Bio-Renewable Precursor for High-Value Macrocyclic Musk Fragrances

An In-Depth Technical Guide for Researchers and Scientists

Abstract

The fragrance industry is undergoing a significant shift towards sustainable and bio-renewable feedstocks. 10-Oxoundecanoic acid, a derivative of castor oil, has emerged as a pivotal precursor for the synthesis of high-value macrocyclic musks, a class of compounds prized for their unique olfactory properties and persistence. This technical guide provides a comprehensive overview of the synthetic pathways from 10-oxoundecanoic acid to key fragrance lactones. We will delve into the mechanistic intricacies of the Baeyer-Villiger oxidation as the cornerstone transformation, explore the critical parameters of macrolactonization, and present detailed, field-proven protocols. This document is intended for researchers and process chemists dedicated to the innovation of sustainable fragrance ingredients.

Introduction: The Rise of 10-Oxoundecanoic Acid in Sustainable Fragrance Chemistry

Macrocyclic musks, characterized by large ring structures (typically 14-19 members), have been cornerstones of perfumery for centuries, originally sourced from animals like the musk deer.[1][2] The pursuit of ethical and sustainable alternatives has driven extensive research into synthetic routes.[3][4][5] 10-Oxoundecanoic acid (10-KUA) presents an ideal starting point; it is a bifunctional molecule featuring both a ketone and a carboxylic acid, derived from readily available bio-sources.[][7] Its C11 backbone is strategically suited for conversion into valuable C12 lactones, which are important building blocks for larger macrocycles or possess desirable fragrance qualities themselves.